1-methyl-2-(1-piperidinyl)ethyl 2-chlorobenzoate hydrochloride
Übersicht
Beschreibung
1-methyl-2-(1-piperidinyl)ethyl 2-chlorobenzoate hydrochloride, also known as McN-A-343, is a selective muscarinic M1 receptor agonist. It was first synthesized in 1979 by the chemist, John W. Lewis, and his colleagues at the University of Bath, UK. McN-A-343 has been widely used in scientific research due to its ability to selectively activate M1 receptors, which are involved in cognitive processes, learning, and memory.
Wirkmechanismus
1-methyl-2-(1-piperidinyl)ethyl 2-chlorobenzoate hydrochloride selectively activates muscarinic M1 receptors, which are primarily located in the central nervous system. Activation of these receptors leads to an increase in intracellular calcium levels, which in turn activates various signaling pathways involved in learning and memory. This compound has been shown to enhance cognitive function in animal models and is being investigated as a potential treatment for Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of acetylcholine, a neurotransmitter involved in learning and memory, and to enhance synaptic plasticity, the ability of neurons to change their connections in response to experience. This compound has also been shown to increase cerebral blood flow, which may contribute to its cognitive-enhancing effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-methyl-2-(1-piperidinyl)ethyl 2-chlorobenzoate hydrochloride in lab experiments is its selectivity for muscarinic M1 receptors. This allows researchers to study the specific effects of M1 receptor activation without the confounding effects of other receptor subtypes. However, one limitation of using this compound is that it has a relatively short half-life, which may limit its usefulness in certain experimental paradigms.
Zukünftige Richtungen
There are a number of future directions for research involving 1-methyl-2-(1-piperidinyl)ethyl 2-chlorobenzoate hydrochloride. One area of interest is the potential use of the compound in the treatment of Alzheimer's disease and other cognitive disorders. Another area of interest is the role of M1 receptors in other physiological and pathological conditions, such as schizophrenia and Parkinson's disease. Finally, there is interest in developing new compounds based on the structure of this compound that may have even greater selectivity and efficacy for M1 receptors.
Wissenschaftliche Forschungsanwendungen
1-methyl-2-(1-piperidinyl)ethyl 2-chlorobenzoate hydrochloride has been widely used in scientific research to study the role of muscarinic receptors in various physiological and pathological conditions. It has been used to investigate the effects of M1 receptor activation on learning and memory, as well as in the treatment of Alzheimer's disease and other cognitive disorders.
Eigenschaften
IUPAC Name |
1-piperidin-1-ylpropan-2-yl 2-chlorobenzoate;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2.ClH/c1-12(11-17-9-5-2-6-10-17)19-15(18)13-7-3-4-8-14(13)16;/h3-4,7-8,12H,2,5-6,9-11H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQAVRIHZSDVBGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCCC1)OC(=O)C2=CC=CC=C2Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.